1,1,3-Tris(2-chloroethoxy)propane 1,1,3-Tris(2-chloroethoxy)propane
Brand Name: Vulcanchem
CAS No.: 688-78-8
VCID: VC18459265
InChI: InChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2
SMILES:
Molecular Formula: C9H17Cl3O3
Molecular Weight: 279.6 g/mol

1,1,3-Tris(2-chloroethoxy)propane

CAS No.: 688-78-8

Cat. No.: VC18459265

Molecular Formula: C9H17Cl3O3

Molecular Weight: 279.6 g/mol

* For research use only. Not for human or veterinary use.

1,1,3-Tris(2-chloroethoxy)propane - 688-78-8

Specification

CAS No. 688-78-8
Molecular Formula C9H17Cl3O3
Molecular Weight 279.6 g/mol
IUPAC Name 1,1,3-tris(2-chloroethoxy)propane
Standard InChI InChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2
Standard InChI Key QHRNWCLHOBWELK-UHFFFAOYSA-N
Canonical SMILES C(COCCCl)C(OCCCl)OCCCl

Introduction

Chemical Identity and Structural Characteristics

1,1,3-Tris(2-chloroethoxy)propane belongs to the class of halogenated ethers, distinguished by its three chlorine-substituted ethoxy groups. The IUPAC name, 1,1,3-tris(2-chloroethoxy)propane, reflects its branched structure, with chlorine atoms positioned on the terminal carbons of each ethoxy chain. Key identifiers include:

PropertyValueSource
CAS Number688-78-8
Molecular FormulaC₉H₁₇Cl₃O₃
Molecular Weight279.6 g/mol
SMILES NotationC(COCCCl)C(OCCCl)OCCCl
InChI KeyQHRNWCLHOBWELK-UHFFFAOYSA-N

The compound’s reactivity stems from the electron-withdrawing chlorine atoms, which polarize the ethoxy groups, facilitating nucleophilic attacks at the β-carbon positions. This structural feature aligns it with other halogenated ethers, such as 1,2-dichloro-3-(2-chloroethoxy)-propane (CAS 55664-72-7), though the latter’s simpler structure (C₅H₉Cl₃O) limits its functional versatility .

Synthesis and Manufacturing Processes

The synthesis of 1,1,3-tris(2-chloroethoxy)propane typically involves nucleophilic substitution reactions. A patented method analogous to its production utilizes sodium methylate dispersed in inert solvents, reacting with halogenated propane derivatives . For example, 1,3-bromochloropropane may serve as a precursor, with sodium methoxide facilitating the displacement of bromine atoms by ethoxy groups .

In a representative procedure:

  • Alkoxylation: 1,3-dichloropropane is treated with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the trisubstituted product.

  • Purification: The crude product is distilled under reduced pressure to isolate 1,1,3-tris(2-chloroethoxy)propane.

Alternative routes leverage the Arbusow rearrangement, a reaction well-documented for synthesizing phosphonate esters . While this method primarily yields phosphonates like bis-2-chloroethyl 2-chloroethanephosphonate, analogous strategies using chloroethoxy precursors could theoretically extend to 1,1,3-tris(2-chloroethoxy)propane .

Physicochemical Properties

1,1,3-Tris(2-chloroethoxy)propane exhibits properties typical of halogenated ethers:

PropertyValueSource
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
LogP (Partition Coefficient)2.09 (calculated)
SolubilityLow in water; soluble in organic solvents

The compound’s low water solubility (inferred from its LogP value) suggests a tendency to partition into lipid-rich environments, a trait shared with polyhalogenated organophosphates like tris(2-chloroethyl)phosphate . Its stability under ambient conditions makes it suitable for long-term storage, though decomposition may occur at elevated temperatures (>200°C).

ParameterValueSource
Oral LD50 (Rat)710 mg/kg
Dermal LD50 (Rabbit)6,300 μg/kg
Skin IrritationSevere burns upon prolonged contact

Mechanistically, the compound’s toxicity arises from its ability to alkylate biomolecules, disrupting enzymatic functions. Chronic exposure risks include dermatitis and potential lung irritation, as observed in structurally related epoxides like 1,2-epoxy-3-ethoxypropane . Safety protocols mandate the use of nitrile gloves and fume hoods during handling.

Applications in Research and Industry

Organic Synthesis

1,1,3-Tris(2-chloroethoxy)propane serves as a versatile alkylating agent. Its three reactive sites enable the synthesis of dendritic polymers and cross-linked resins. For instance, reaction with primary amines yields triazine-based frameworks used in ion-exchange membranes.

Flame Retardancy

Environmental Impact and Regulatory Considerations

As a halogenated compound, 1,1,3-tris(2-chloroethoxy)propane poses environmental risks due to potential persistence and bioaccumulation. While specific ecotoxicological data are lacking, regulatory frameworks for analogous substances (e.g., REACH regulations in the EU) recommend restricted use in consumer products . Waste disposal requires incineration at licensed facilities to prevent groundwater contamination.

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